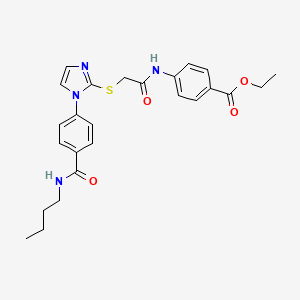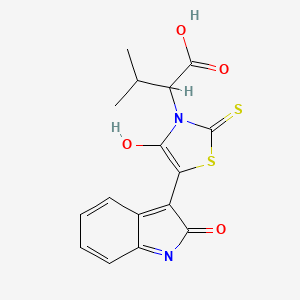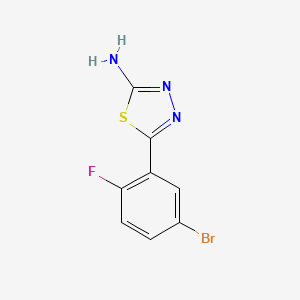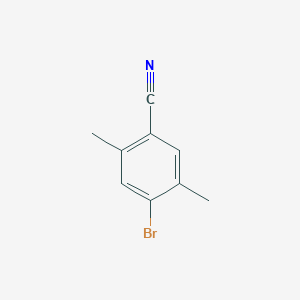
4-Bromo-2,5-dimethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrN . It contains a total of 19 bonds, including 11 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .
Synthesis Analysis
The synthesis of this compound can be achieved from 1,4-Dibromo-2,5-dimethylbenzene and Copper(I) Cyanide . Another method involves preparing a benzonitrile by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring with two methyl groups and a nitrile group attached . The average mass of the molecule is 210.070 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 210.07 . Further details such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用
Herbicide Resistance and Biotransformation
One significant application of related compounds involves enhancing herbicide resistance in transgenic plants. Research has demonstrated that plants expressing a bacterial detoxification gene can resist high levels of bromoxynil, a herbicide, by converting it to a less harmful metabolite. This process is facilitated by the introduction of a gene from a soil bacterium, Klebsiella ozaenae, into the plant, showcasing a novel approach to achieving herbicide resistance (Stalker, Mcbride, & Malyj, 1988). Further, the biotransformation of bromoxynil under various anaerobic conditions has been studied, indicating its degradation through reductive debromination, which could inform environmental management strategies (Knight, Berman, & Häggblom, 2003).
Chemical Synthesis and Material Science
In chemical synthesis, the aryne reaction has been employed to create various methylphenylacetonitriles, demonstrating the versatility of bromoarenes in organic synthesis. This method allows for the generation of compounds under conditions that favor a tandem addition-rearrangement reaction, which is crucial for developing synthetic pathways (Waggenspack, Tran, Taylor, Yeung, Morgan, Deshmukh, Khanapure, & Biehl, 1992). Additionally, novel materials like flexible and plastically deformable crystals have been developed from 4-bromobenzonitrile, illustrating the potential of such compounds in creating new material properties (Alimi, Lama, Smith, & Barbour, 2018).
Bromodomain Ligands and Cancer Research
The discovery of 3,5-dimethylisoxazoles acting as acetyl-lysine-mimetic bromodomain ligands highlights another research avenue. These compounds, by displacing acetylated histone-mimicking peptides from bromodomains, offer a foundation for developing selective inhibitors for cancer therapy and other diseases (Hewings, Wang, Philpott, Fedorov, Uttarkar, Filippakopoulos, Picaud, Vuppusetty, Marsden, Knapp, Conway, & Heightman, 2011).
Safety and Hazards
Safety data sheets suggest that exposure to 4-Bromo-2,5-dimethylbenzonitrile should be avoided. It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
特性
IUPAC Name |
4-bromo-2,5-dimethylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMQTNIFPKVBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

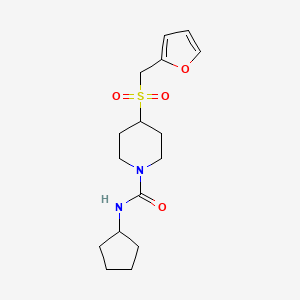
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2732705.png)
![3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2732706.png)
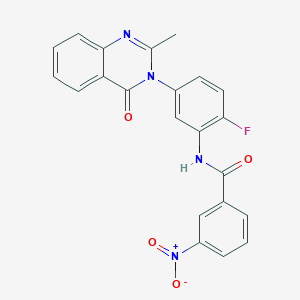
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2732710.png)
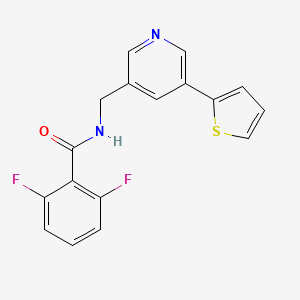
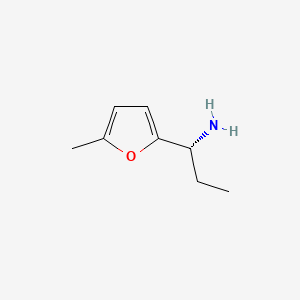

![3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-[4-(trifluoromethylsulfanyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2732715.png)
